7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one is a complex organic molecule that features a unique combination of thieno[2,3-d]pyrimidine and chromenone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one typically involves multiple steps. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by heating thiophene-2-carboxamides with formic acid to afford thieno[2,3-d]pyrimidin-4-ones . The bromophenyl group is then introduced via a bromination reaction using bromobenzene and aluminum trichloride . Finally, the chromenone moiety is attached through an etherification reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-d]pyrimidine core can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Sodium methoxide in methanol at reflux.
Major Products
Scientific Research Applications
The compound 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It can serve as a probe for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core is known to inhibit certain enzymes, while the chromenone moiety can interact with DNA and proteins . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-one
- 4’-Bromoacetophenone
- Indolyl and oxochromenyl xanthenone derivatives
Uniqueness
The uniqueness of 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one lies in its combined thieno[2,3-d]pyrimidine and chromenone structures, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H11BrN2O3S |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
7-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one |
InChI |
InChI=1S/C21H11BrN2O3S/c22-14-5-1-12(2-6-14)16-10-28-21-19(16)20(23-11-24-21)26-15-7-3-13-4-8-18(25)27-17(13)9-15/h1-11H |
InChI Key |
YFVDPBDYUOHABX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.